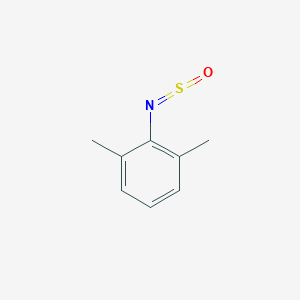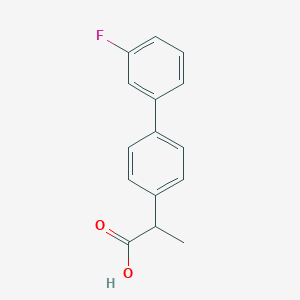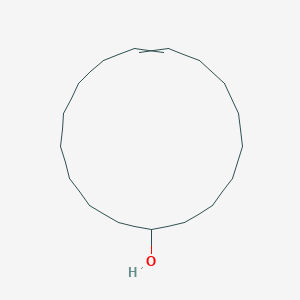
9-Cycloheptadecen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cycloheptadecen-1-ol, also known as pheromone Z9-17:OH, is an unsaturated alcohol that is commonly found in insects. This pheromone plays a crucial role in the communication and mate selection of several insect species. The chemical structure of 9-Cycloheptadecen-1-ol consists of a cycloheptene ring, a double bond, and a hydroxyl group.
Mechanism Of Action
The mechanism of action of 9-Cycloheptadecen-1-ol involves the activation of specific receptors in the insect's antennae. When a female insect produces this 9-Cycloheptadecen-1-ol, it is detected by male insects that are attracted to the scent. This 9-Cycloheptadecen-1-ol plays a crucial role in the mate selection of several insect species.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9-Cycloheptadecen-1-ol have been extensively studied. This 9-Cycloheptadecen-1-ol has been found to have a significant impact on the behavior and communication of several insect species. Additionally, it has been shown to have potential therapeutic effects in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
The use of 9-Cycloheptadecen-1-ol in lab experiments has several advantages. It is a well-studied compound that has been extensively characterized. Additionally, it is relatively easy to synthesize and isolate. However, there are also limitations to the use of this 9-Cycloheptadecen-1-ol in lab experiments. For example, the activity of this 9-Cycloheptadecen-1-ol is highly dependent on the species of insect being studied. Additionally, the effects of this 9-Cycloheptadecen-1-ol can be influenced by several environmental factors.
Future Directions
There are several future directions for the study of 9-Cycloheptadecen-1-ol. One potential area of research is the development of new pest control strategies that are based on this 9-Cycloheptadecen-1-ol. Additionally, the potential therapeutic effects of this 9-Cycloheptadecen-1-ol in the treatment of certain diseases should be further explored. Finally, the study of the mechanism of action of this 9-Cycloheptadecen-1-ol could lead to new insights into the behavior and communication of several insect species.
Conclusion:
In conclusion, 9-Cycloheptadecen-1-ol is a well-studied 9-Cycloheptadecen-1-ol that plays a crucial role in the communication and mate selection of several insect species. The synthesis of this 9-Cycloheptadecen-1-ol is a complex process that requires specialized knowledge and equipment. The use of this 9-Cycloheptadecen-1-ol in scientific research has been extensive and has led to several important discoveries. Finally, there are several future directions for the study of this 9-Cycloheptadecen-1-ol that could lead to new insights into the behavior and communication of several insect species.
Scientific Research Applications
The use of 9-Cycloheptadecen-1-ol in scientific research has been extensive. This 9-Cycloheptadecen-1-ol has been used to study the behavior and communication of several insect species. It has also been used to develop new pest control strategies that are both effective and environmentally friendly. Additionally, 9-Cycloheptadecen-1-ol has been studied for its potential use in the development of new drugs and therapies.
properties
CAS RN |
17344-59-1 |
|---|---|
Product Name |
9-Cycloheptadecen-1-ol |
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
cycloheptadec-9-en-1-ol |
InChI |
InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2,17-18H,3-16H2 |
InChI Key |
QNDMQRZWUGHGHY-UHFFFAOYSA-N |
SMILES |
C1CCCC=CCCCCCCCC(CCC1)O |
Canonical SMILES |
C1CCCC=CCCCCCCCC(CCC1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

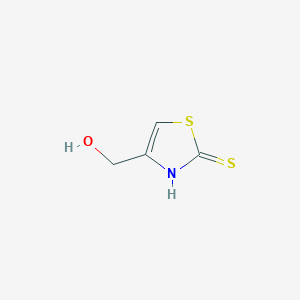
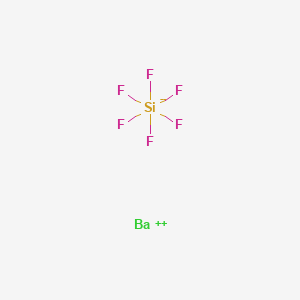
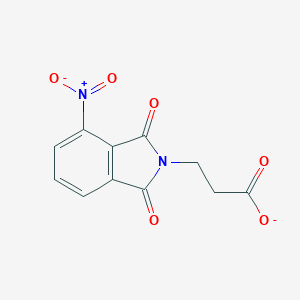
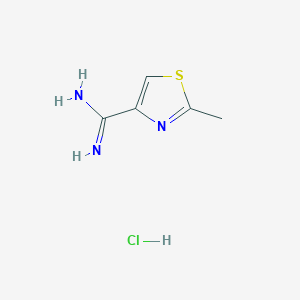
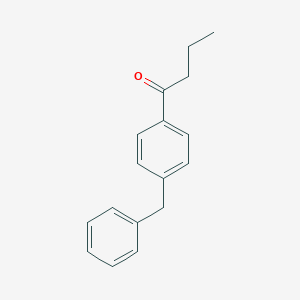
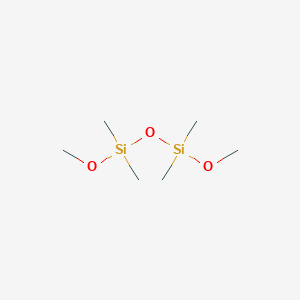
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
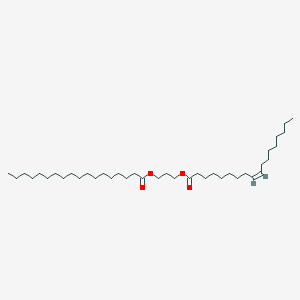
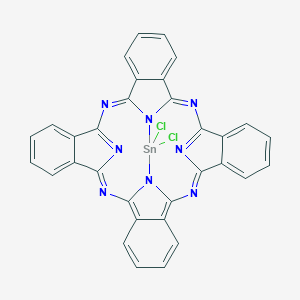
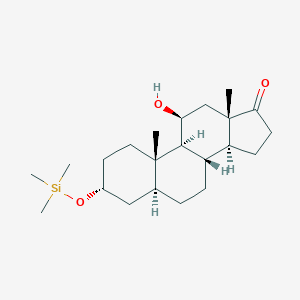
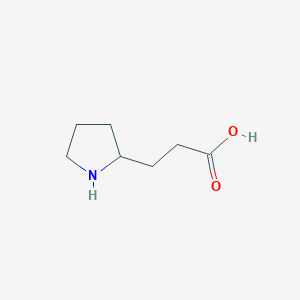
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
